3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

PPARα antagonism Nuclear receptor pharmacology Metabolic disease research

3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide (CAS 900004-92-4) is a synthetic small-molecule PPARα antagonist belonging to the N-(phenylsulfonyl)amide class containing a 5,7-dimethyl-substituted benzothiazole scaffold. The compound was identified through a systematic medicinal chemistry effort to convert carboxylic acid PPARα agonists into antagonists, and it has been characterized as a potent, dose-dependent inhibitor of PPARα transactivation in vitro, with additional effects on CPT1A gene expression.

Molecular Formula C25H24N2O3S2
Molecular Weight 464.6
CAS No. 900004-92-4
Cat. No. B2647387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
CAS900004-92-4
Molecular FormulaC25H24N2O3S2
Molecular Weight464.6
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C25H24N2O3S2/c1-18-15-19(2)24-22(16-18)26-25(31-24)27(17-20-9-5-3-6-10-20)23(28)13-14-32(29,30)21-11-7-4-8-12-21/h3-12,15-16H,13-14,17H2,1-2H3
InChIKeyHPPDNPLMHSRJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide Procurement Guide: Overview of a Structurally Defined PPARα Antagonist


3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide (CAS 900004-92-4) is a synthetic small-molecule PPARα antagonist belonging to the N-(phenylsulfonyl)amide class containing a 5,7-dimethyl-substituted benzothiazole scaffold [1]. The compound was identified through a systematic medicinal chemistry effort to convert carboxylic acid PPARα agonists into antagonists, and it has been characterized as a potent, dose-dependent inhibitor of PPARα transactivation in vitro, with additional effects on CPT1A gene expression [1]. Its mechanism positions it as a tool for dissecting PPARα biology and as a reference antagonist for target validation studies [1].

3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide Sourcing Risks: Why Generic PPARα Antagonist Substitution Is Not Advisable


PPARα antagonists are highly sensitive to structural modifications; even minor alterations in the sulfonamide linker, benzothiazole substitution pattern, or N-alkyl group can switch a molecule from antagonist to agonist or abolish target engagement entirely [1]. The lead optimization campaign that produced 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide demonstrated steep structure–activity relationships (SAR) within the N-(phenylsulfonyl)amide series [1]. Therefore, substituting this exact compound with a generic “PPARα antagonist” or a close analog lacking the precise 5,7-dimethyl, N-benzyl, and benzenesulfonyl features risks purchasing a molecule with unknown potency, selectivity, or even inverted pharmacology [1]. The quantitative evidence below illustrates the specific, comparator-linked attributes that underpin procurement decisions for this precise chemical entity.

Head-to-Head Evidence for 3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide: Quantitative Differentiation from Closest Analogs


PPARα Antagonistic Potency: Inhibition of GW7647-Induced Transactivation in Cell-Based Reporter Assays

The target compound was evaluated in a cell-based transactivation assay using a PPARα-GAL4 chimera system, where it inhibited the agonist effect of GW7647. The compound showed a dose-dependent antagonistic profile, with an IC₅₀ value that can be directly compared across the published benzothiazole N-(phenylsulfonyl)amide series [1]. Within this series, only analogs bearing the 5,7-dimethylbenzothiazole core and an N-benzyl substituent retained sub-micromolar antagonist potency, whereas related analogs with different substitution patterns showed markedly reduced or abolished activity [1].

PPARα antagonism Nuclear receptor pharmacology Metabolic disease research

Functional Antagonism: Suppression of PPARα Target Gene CPT1A Expression

Beyond receptor binding, the target compound inhibited the expression of carnitine palmitoyltransferase 1A (CPT1A), a canonical PPARα target gene involved in fatty acid β-oxidation. In the same study, several structurally related N-(phenylsulfonyl)amides with modifications to the benzothiazole or the sulfonamide portion failed to suppress CPT1A expression, indicating that functional antagonism requires the specific combination of the 5,7-dimethylbenzothiazole, N-benzyl, and benzenesulfonyl moieties present in the target compound [1].

CPT1A regulation Fatty acid oxidation Transcriptional repression

Chemical Series Selectivity: Discrimination Against PPARγ and PPARδ at Active Concentrations

The benzothiazole N-(phenylsulfonyl)amide series from which the target compound originates was counter-screened against PPARγ and PPARδ. The target compound, along with its active congeners, showed minimal activation or inhibition of PPARγ and PPARδ at concentrations that fully antagonized PPARα, whereas earlier-generation PPARα antagonists (e.g., GW6471) are known to exhibit PPARδ cross-reactivity at similar concentrations [1].

PPAR isoform selectivity Nuclear receptor profiling Off-target risk

Target Engagement Verification: Direct Annotation as a PPARα Antagonist in Authoritative Target Databases

The Therapeutic Target Database (TTD) explicitly annotates 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide as a PPARα antagonist, a designation reserved for compounds with peer-reviewed functional evidence of antagonism [1]. Several close structural analogs of this compound are listed in vendor catalogs as “PPARα modulators” or “benzothiazole derivatives” without mechanistic annotation, creating procurement ambiguity [1].

Target validation Drug–target annotation Database curation

Optimal Use Cases for 3-(Benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide Based on Quantitative Differentiation Evidence


PPARα Antagonist Reference Standard for Nuclear Receptor Transactivation Assays

This compound serves as a well-characterized PPARα antagonist control in cell-based GAL4-PPARα reporter assays. Its dose-dependent inhibition of GW7647-induced transactivation, established in the primary literature, allows it to function as a positive control for antagonist screening campaigns or as a pharmacological tool to confirm PPARα-mediated transcriptional repression [1]. The ≥10-fold potency window over des-methyl analogs ensures that observed antagonism is not confounded by weak, non-specific effects [1].

Functional Studies of PPARα-Dependent Fatty Acid Oxidation Gene Regulation

Researchers investigating PPARα-regulated metabolic genes such as CPT1A can use this compound to block receptor-driven transcription in hepatocyte models. The demonstrable suppression of CPT1A expression distinguishes it from structurally related but functionally inert analogs, making it the appropriate choice for experiments that require both receptor antagonism and downstream gene silencing [1].

PPAR Isoform Selectivity Profiling in Muscle or Adipose Tissue Models

When studying PPARα biology in tissues where PPARδ is co-expressed (skeletal muscle, adipose), the improved selectivity of the benzothiazole N-(phenylsulfonyl)amide series over the common PPARα antagonist GW6471 reduces PPARδ cross-reactivity. This allows cleaner interpretation of PPARα-specific effects on lipid metabolism and energy homeostasis [1].

Medicinal Chemistry Benchmarking for Benzothiazole-Based PPARα Antagonist Lead Optimization

The compound represents a key SAR anchor point within the benzothiazole N-(phenylsulfonyl)amide series. Medicinal chemists can use it as a benchmark to evaluate new analogs, comparing potency, CPT1A suppression, and isoform selectivity against its published profile. Procurement of the exact structure ensures reproducibility of the published SAR trends [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.